molecular formula C12H17Cl2N3O B1418866 N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride CAS No. 1197685-68-9

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Cat. No. B1418866
M. Wt: 290.19 g/mol
InChI Key: MQHUDQRGBKEHAP-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride” is a complex organic compound. The “N-(4-chlorophenyl)” part suggests the presence of a chlorophenyl group attached to the molecule via a nitrogen atom . The “1,4-diazepane” part indicates a seven-membered ring with two nitrogen atoms . The “carboxamide” part suggests a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure and the nature of its functional groups . The chlorophenyl group might be involved in electrophilic aromatic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl or amine groups .

Scientific Research Applications

Anticancer Properties

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents :A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, including a compound similar to N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, were synthesized and evaluated for their anti-cancer activity. These derivatives showed promising activity against the B-cell leukemic cell line, Reh, with one derivative exhibiting significant activity with an IC50 value of 18 µM (Teimoori et al., 2011).

Antipsychotic Potential

  • Identification of a butyrophenone analog as a potential atypical antipsychotic agent :A butyrophenone analog of haloperidol, structurally related to N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, demonstrated an interesting multireceptor binding profile. This compound showed potential as an atypical antipsychotic agent with similar efficacy to clozapine and without producing catalepsy (Ablordeppey et al., 2008).

Chemical Synthesis and Characterization

  • A convenient method for 14C-labeling of N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1Hbenzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide as CCK-A antagonist :This paper presents a method for the synthesis of a compound related to N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, demonstrating the potential for further exploration in chemical research (Saemian et al., 2012).

Spectroscopic and Quantum Mechanical Study

  • Vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of a related compound :A study on the spectroscopic properties of a structurally similar compound provided insights into interpreting and predicting vibrational spectra, which could be relevant for compounds like N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride (Kuruvilla et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used . Proper handling and disposal procedures would need to be followed to minimize risk.

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-10-2-4-11(5-3-10)15-12(17)16-8-1-6-14-7-9-16;/h2-5,14H,1,6-9H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHUDQRGBKEHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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